pKa-Driven Ionization-State Differentiation: Target Compound vs. Fully Aromatic 1,8-Naphthyridine Analog
The predicted pKa of the target compound (7.21 ± 0.20) is approximately 3.5 log units higher than that of its closest aromatic regioisomeric analog, ethyl 2-amino-1,8-naphthyridine-3-carboxylate (CAS 51527-93-6, pKa 3.68 ± 0.30) . At physiological pH 7.4, the target compound exists predominantly in its neutral (unionized) form, whereas the 1,8-analog is >99.9% ionized. This difference directly impacts passive membrane permeability, plasma protein binding, and CNS penetration potential.
| Evidence Dimension | Acid dissociation constant (predicted pKa of the conjugate acid) |
|---|---|
| Target Compound Data | pKa = 7.21 ± 0.20 |
| Comparator Or Baseline | Ethyl 2-amino-1,8-naphthyridine-3-carboxylate (CAS 51527-93-6): pKa = 3.68 ± 0.30 |
| Quantified Difference | ΔpKa ≈ +3.53; ionization state inversion at pH 7.4 (target neutral; comparator >99.9% ionized) |
| Conditions | Predicted pKa values (ACD/Labs or equivalent algorithm); physiological pH reference 7.4 |
Why This Matters
In screening cascades, ionization state governs permeability and off-target binding; the 3.5-unit pKa gap means the two compounds belong to different developability categories and cannot be used interchangeably in permeability-limited or CNS-targeted programs.
